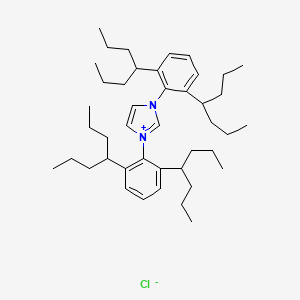
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(heptan-4-yl)phenyl groups attached to an imidazolium core, with a chloride ion as the counterion. The compound’s molecular formula is C43H67ClN2, and it has a molecular weight of 718.36 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Substitution with 2,6-DI(heptan-4-YL)phenyl Groups: The imidazole core is then reacted with 2,6-di(heptan-4-yl)phenyl halides in the presence of a strong base such as potassium tert-butoxide to form the desired imidazolium salt.
Addition of Chloride Ion: The final step involves the addition of a chloride ion to the imidazolium salt to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its imidazolium core can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Similar structure but with isopropyl groups instead of heptan-4-yl groups.
1,3-Bis(2,6-diethylphenyl)imidazolium chloride: Similar structure but with ethyl groups instead of heptan-4-yl groups.
Uniqueness
1,3-Bis(2,6-DI(heptan-4-YL)phenyl)-1H-imidazol-3-ium chloride is unique due to its bulky heptan-4-yl groups, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C43H69ClN2 |
|---|---|
Peso molecular |
649.5 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(heptan-4-yl)phenyl]imidazol-1-ium;chloride |
InChI |
InChI=1S/C43H69N2.ClH/c1-9-19-34(20-10-2)38-27-17-28-39(35(21-11-3)22-12-4)42(38)44-31-32-45(33-44)43-40(36(23-13-5)24-14-6)29-18-30-41(43)37(25-15-7)26-16-8;/h17-18,27-37H,9-16,19-26H2,1-8H3;1H/q+1;/p-1 |
Clave InChI |
VOWMMVJZNQMDRM-UHFFFAOYSA-M |
SMILES canónico |
CCCC(CCC)C1=C(C(=CC=C1)C(CCC)CCC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CCC)CCC)C(CCC)CCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methylidene-8-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B14013666.png)
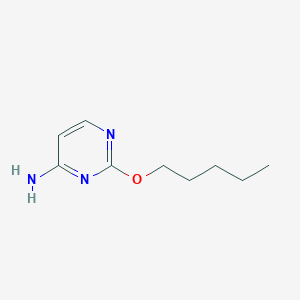

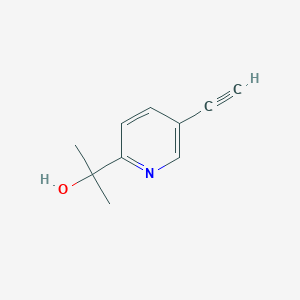

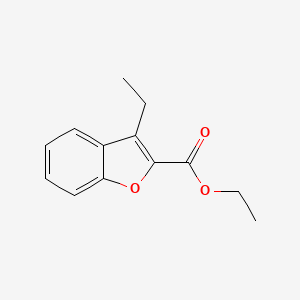
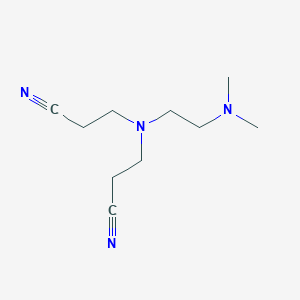
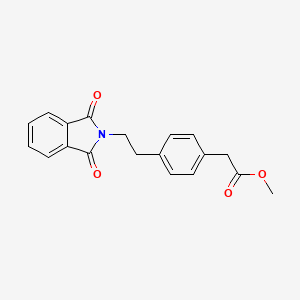

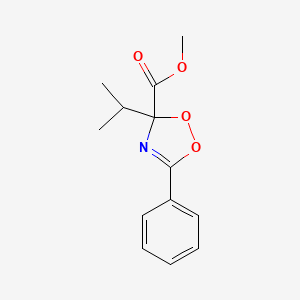
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
